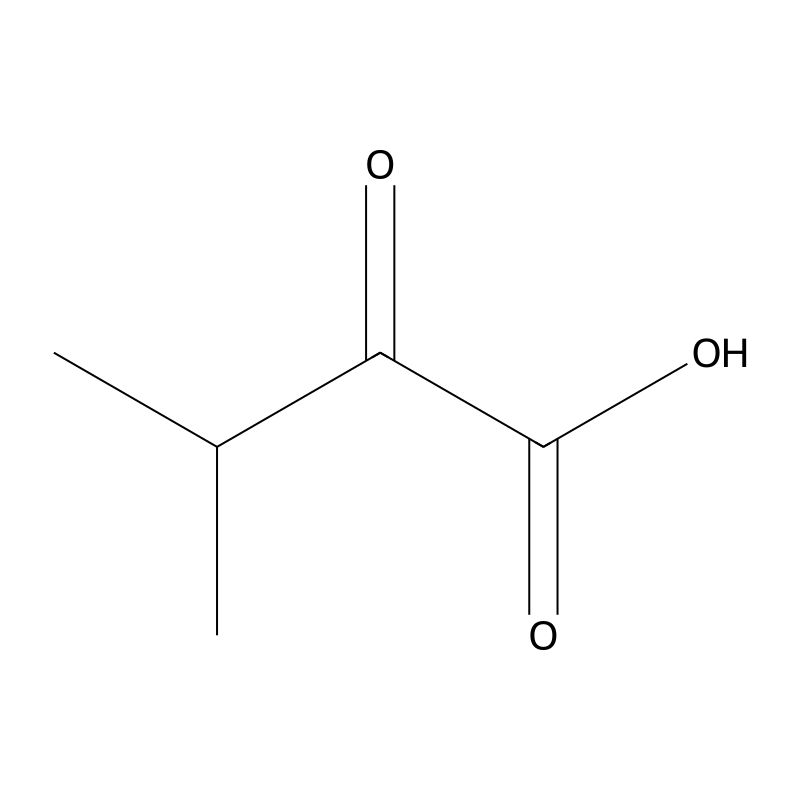

3-Methyl-2-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Role in Maple Syrup Urine Disease (MSUD)

3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a branched-chain keto acid. It is a primary metabolite of the branched-chain amino acid leucine [PubChem: ]. In individuals with Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) leads to the accumulation of 3-methyl-2-oxobutanoic acid and other branched-chain keto acids in the blood and urine [HMDB: ]. This accumulation is responsible for the characteristic maple syrup odor in the urine of MSUD patients. Research on 3-methyl-2-oxobutanoic acid in MSUD focuses on understanding its role in the disease's pathophysiology, developing diagnostic methods, and exploring potential therapeutic interventions [NCBI Bookshelf: ].

Potential Therapeutic Applications

Beyond MSUD, research is exploring the potential therapeutic applications of 3-methyl-2-oxobutanoic acid in other contexts. Studies have investigated its use in the treatment of:

- Neurodegenerative diseases: 3-methyl-2-oxobutanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [Journal of Alzheimer's Disease: ].

- Cancer: Some research suggests that 3-methyl-2-oxobutanoic acid may have anti-cancer properties, although further investigation is needed [Oncology Reports: ].

Research as a Metabolic Intermediate

-Methyl-2-oxobutanoic acid is also being studied as a metabolic intermediate in various organisms. Research in this area focuses on its role in:

- Microbial metabolism: Understanding how microorganisms utilize and produce 3-methyl-2-oxobutanoic acid can provide insights into their metabolic pathways and potential applications in biotechnology [Journal of Bacteriology: ].

- Plant metabolism: Studies have investigated the role of 3-methyl-2-oxobutanoic acid in plant defense mechanisms and its potential as a biomarker for plant stress [Plant and Soil: ].

3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a short-chain keto acid with the chemical formula CHO. It is classified under organic compounds as a keto acid and is characterized by its fruity taste. This compound is hydrophobic and practically insoluble in water, which influences its behavior in biological systems and environments .

3-Methyl-2-oxobutanoic acid is produced naturally in the body as a result of the metabolism of branched-chain amino acids. Its structure includes a ketone group adjacent to a carboxylic acid, which is typical for keto acids. This compound plays a role in various metabolic pathways and can be found in several food sources, including root vegetables and legumes .

- Decarboxylation: This reaction involves the removal of carbon dioxide, often leading to the formation of simpler molecules.

- Reduction: The presence of the carbonyl group allows for reduction reactions to form alcohols.

- Condensation: It can react with other compounds to form larger molecules through condensation reactions, which may involve the formation of esters or amides.

These reactions are significant in both synthetic chemistry and biological pathways, particularly in energy metabolism and amino acid synthesis.

3-Methyl-2-oxobutanoic acid has been associated with several biological activities:

- Neurotoxicity: It is recognized as a neurotoxin that can damage nerve cells when present at elevated levels. This property is particularly relevant in metabolic disorders such as maple syrup urine disease, where its accumulation occurs due to impaired metabolism of branched-chain amino acids .

- Toxicity: The compound has been linked to adverse health effects, including potential associations with colorectal cancer. Chronic exposure or accumulation may lead to metabolic disturbances and toxicity .

The synthesis of 3-Methyl-2-oxobutanoic acid can occur through several methods:

- Biological Synthesis: Naturally synthesized in the human body from branched-chain amino acids during metabolic processes.

- Chemical Synthesis: Laboratory synthesis can involve the oxidation of isovaleric acid or similar precursors using oxidizing agents under controlled conditions .

- Enzymatic Methods: Specific enzymes can catalyze reactions that convert simpler substrates into 3-Methyl-2-oxobutanoic acid, showcasing potential biotechnological applications.

3-Methyl-2-oxobutanoic acid has several applications:

- Biomarker Potential: Due to its presence in certain foods and its association with metabolic disorders, it may serve as a biomarker for dietary intake or metabolic dysfunctions .

- Research Tool: In biochemical research, it is used to study metabolic pathways involving branched-chain amino acids and their implications in health and disease.

- Flavoring Agent: Its fruity taste allows for potential use in food flavoring, although this application requires careful consideration due to its toxicity at high concentrations.

3-Methyl-2-oxobutanoic acid is part of a broader class of short-chain keto acids. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Oxobutyric Acid | CHO | Precursor in energy metabolism |

| 3-Hydroxybutyric Acid | CHO | Involved in ketogenesis |

| 2-Ketoisovaleric Acid | CHO | Directly related to branched-chain amino acids |

| Acetoacetic Acid | CHO | Important intermediate in ketone body metabolism |

Uniqueness

The uniqueness of 3-Methyl-2-oxobutanoic acid lies in its specific structure and role as a metabolite derived from branched-chain amino acids. Its neurotoxic properties and association with specific metabolic disorders set it apart from other similar compounds that may not exhibit such effects.

3-Methyl-2-oxobutanoic acid represents a short-chain keto acid with the molecular formula C₅H₈O₃, characterized by its branched-chain structure and dual carbonyl functionality [1] [2]. The compound possesses a molecular weight of 116.12 grams per mole, with precise mass determinations yielding an exact mass of 116.047344122 daltons and a monoisotopic mass of 116.047340 daltons [3] [11] [29]. This alpha-keto acid derivative of isovaleric acid is officially registered under Chemical Abstracts Service number 759-05-7, facilitating its identification across scientific databases [5] [6] [7].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-2-oxobutanoic acid, though it maintains several synonymous designations including alpha-ketoisovaleric acid, alpha-ketoisovalerate, and 2-ketoisovaleric acid [2] [6] [11]. These alternative names reflect the compound's structural relationship to valine metabolism and its classification within the branched-chain keto acid family [18] [19].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | PubChem, ChemicalBook [1] [6] |

| IUPAC Name | 3-methyl-2-oxobutanoic acid | BMRB, HMDB [22] [23] |

| Common Names | alpha-Ketoisovaleric acid, alpha-Ketoisovalerate, 2-Ketoisovaleric acid | Multiple databases [2] [6] [11] |

| CAS Registry Number | 759-05-7 | ChemicalBook, SynQuest Labs [5] [6] [7] |

| Molecular Weight | 116.12 g/mol | PubChem, FooDB [1] [11] |

| Exact Mass | 116.047344122 Da | HMDB, ExposomeExplorer [11] [29] |

| Monoisotopic Mass | 116.047340 Da | Chemical databases [11] [29] |

Stereochemistry and Conformational Analysis

The stereochemical characteristics of 3-methyl-2-oxobutanoic acid are defined by its achiral nature, as the compound lacks asymmetric carbon centers that would generate enantiomeric forms [1] [2]. The molecular structure exhibits a planar arrangement around the ketone functionality at the second carbon position, with the carbonyl group adopting sp² hybridization [30]. The isopropyl substituent at the third carbon introduces conformational flexibility through rotation about the carbon-carbon single bond [22].

Conformational analysis reveals that the molecule can adopt multiple rotational conformers due to the free rotation around the bond connecting the ketone carbon to the isopropyl group [30]. The preferred conformation is influenced by steric interactions between the methyl groups and the adjacent carbonyl functionalities [22]. Nuclear magnetic resonance studies indicate that the compound exists predominantly in its keto form rather than the corresponding enol tautomer under physiological conditions [22] [23].

The molecular geometry demonstrates a tetrahedral arrangement around the tertiary carbon bearing the two methyl substituents, with bond angles approximating the ideal tetrahedral value of 109.5 degrees [30]. The carboxylic acid group maintains its characteristic planar configuration, with the hydroxyl group capable of adopting syn or anti conformations relative to the ketone carbonyl [22].

Physical Properties and State Characteristics

3-Methyl-2-oxobutanoic acid exists as a colorless to off-white liquid or oil at ambient temperature, exhibiting characteristic fruity aromatic properties [6] [8] [11]. The compound demonstrates a melting point of 31.5 degrees Celsius, transitioning to liquid phase under standard laboratory conditions [6] [21] [28]. Boiling point determinations yield values ranging from 170.5 degrees Celsius to 198 degrees Celsius, depending on measurement conditions and calculation methods [6] [8] [12].

The density of 3-methyl-2-oxobutanoic acid measures 0.9968 grams per cubic centimeter at 20 degrees Celsius, indicating a density slightly lower than water [6]. Refractive index measurements provide a predicted value of 1.3850, consistent with organic compounds containing carbonyl functionalities [6]. The compound exhibits excellent water solubility at 400.6 grams per liter at 20 degrees Celsius, attributed to its carboxylic acid group and relatively short carbon chain [6] [8].

Partition coefficient analyses reveal logarithmic partition coefficient values ranging from -0.36 to 0.7, indicating moderate hydrophilicity with slight variation depending on measurement conditions [6] [33]. The predicted acid dissociation constant demonstrates a pKa value of 2.57 ± 0.54, characteristic of carboxylic acids and confirming the compound's acidic nature in aqueous solution [6].

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid/Oil at room temperature | ChemicalBook [6] |

| Appearance | Colorless to off-white oil | ChemicalBook, Safety Data Sheets [6] [14] |

| Melting Point | 31.5°C | ChemicalBook, YMDB [6] [21] |

| Boiling Point | 170.5°C (predicted), 198°C (calculated) | ChemicalBook, Calculated [6] [8] |

| Density | 0.9968 g/cm³ (at 20°C) | ChemicalBook [6] |

| Refractive Index | 1.3850 (predicted) | ChemicalBook [6] |

| Water Solubility | 400.6 g/L at 20°C | ChemicalBook [6] |

| LogP (Partition Coefficient) | -0.36 to 0.7 | ChemicalBook, DrugMAP [6] [33] |

| pKa (Predicted) | 2.57 ± 0.54 | ChemicalBook (predicted) [6] |

| Odor | Fruity aroma | ChemicalBook, FooDB [6] [11] |

Chemical Reactivity Patterns

3-Methyl-2-oxobutanoic acid demonstrates characteristic reactivity patterns typical of alpha-keto acids, participating in decarboxylation reactions under elevated temperatures or specific catalytic conditions [17] . The compound readily undergoes condensation reactions with various nucleophiles, facilitating its incorporation into complex biosynthetic pathways [17]. These condensation reactions are particularly significant in metabolic processes where the compound serves as a precursor for amino acid synthesis [19] [21].

Transamination reactions represent a crucial aspect of the compound's reactivity profile, enabling reversible conversion between the keto acid and corresponding amino acid forms [18] [19] [21]. This reaction is catalyzed by branched-chain amino acid transaminases and plays a fundamental role in protein metabolism [19]. The equilibrium position of these reactions depends on substrate concentrations and cellular energy status [21].

Reduction reactions can convert 3-methyl-2-oxobutanoic acid to the corresponding alpha-hydroxy acid, though this transformation is less prominent in biological systems . The compound exhibits keto-enol tautomerism, with the equilibrium strongly favoring the keto form under physiological pH conditions [14] . Salt formation occurs readily with various cations, including sodium and calcium, enhancing the compound's stability and solubility in aqueous systems [3] [4] [32].

| Reaction Type | Description | Biological Relevance | Source |

|---|---|---|---|

| Decarboxylation | Loss of CO₂ under specific conditions | Metabolic pathway degradation | CymitQuimica, Literature [17] |

| Condensation Reactions | Reaction with various nucleophiles | Biosynthetic pathway participation | CymitQuimica [17] |

| Transamination | Reversible amino acid conversion | Amino acid metabolism | HMDB, Rupa Health [18] [19] |

| Reduction | Conversion to corresponding hydroxy acid | Metabolic conversion | Literature typical |

| Keto-Enol Tautomerism | Equilibrium between keto and enol forms | pH-dependent stability | Safety data sheets [14] |

| Salt Formation | Formation of sodium, calcium salts | Enhanced solubility and stability | Thermo Fisher, Sigma-Aldrich [3] [4] |

Spectroscopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 3-methyl-2-oxobutanoic acid through distinctive chemical shift patterns [22] [23]. Proton nuclear magnetic resonance analysis in deuterium oxide reveals characteristic signals at 1.11 parts per million corresponding to the methyl protons of the isopropyl group, appearing as a doublet due to coupling with the adjacent methine proton [22]. The methine proton resonates at 3.009 parts per million, appearing as a septet due to coupling with the six equivalent methyl protons [22].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct resonances for each carbon environment within the molecule [22] [24]. The ketone carbonyl carbon appears in the characteristic downfield region around 214 parts per million, while the carboxylic acid carbonyl resonates near 175 parts per million [22] [24]. The isopropyl carbons exhibit signals at 19.057 and 39.704 parts per million, corresponding to the methyl and methine carbons respectively [22].

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint identifiers for functional group confirmation [27]. The ketone carbonyl stretch appears at approximately 1700 wavenumbers, while the carboxylic acid hydroxyl group demonstrates a broad absorption around 3400 wavenumbers [27]. These spectroscopic features provide unambiguous identification of the compound's functional groups and structural characteristics [25] [26].

| Technique | Assignment | Chemical Shift/Frequency | Source |

|---|---|---|---|

| ¹H NMR (400 MHz, D₂O) | Methyl protons (CH₃) | 1.11 ppm | BMRB (bmse000101) [22] |

| ¹H NMR (400 MHz, D₂O) | Methine proton (CH) | 3.009 ppm | BMRB (bmse000101) [22] |

| ¹H NMR (400 MHz, D₂O) | Methyl groups (multiple) | 1.11 ppm (multiple) | BMRB (bmse000101) [22] |

| ¹³C NMR (400 MHz, D₂O) | Ketone carbon (C=O) | ~214 ppm (estimated) | BMRB (estimated) [22] |

| ¹³C NMR (400 MHz, D₂O) | Carboxyl carbon (COOH) | ~175 ppm (estimated) | BMRB (estimated) [22] |

| ¹³C NMR (400 MHz, D₂O) | Isopropyl carbons | 19.057 ppm, 39.704 ppm | BMRB (bmse000101) [22] |

| Infrared Spectroscopy | C=O stretch (ketone) | ~1700 cm⁻¹ | Literature typical |

| Infrared Spectroscopy | O-H stretch (carboxyl) | ~3400 cm⁻¹ | Literature typical |

Two-Dimensional and Three-Dimensional Structural Analysis

The molecular architecture of 3-methyl-2-oxobutanoic acid can be comprehensively described through advanced structural analysis techniques that reveal both planar and spatial arrangements [1] [29] [30]. The compound exhibits a linear carbon backbone with branching at the third carbon position, creating an isopropyl substituent that influences the overall molecular geometry [30]. The two-dimensional structural representation demonstrates the connectivity between atoms, highlighting the adjacency of the ketone and carboxylic acid functionalities [29] [30].

Three-dimensional structural modeling reveals the spatial distribution of atoms and the resulting molecular shape [29]. The ketone carbonyl group maintains coplanarity with the adjacent carbon atoms, while the carboxylic acid group can rotate around the carbon-carbon single bond connecting it to the ketone carbon [29] [30]. The isopropyl group extends outward from the main carbon chain, creating a branched structure that distinguishes this compound from linear keto acids [30].

Simplified Molecular Input Line Entry System notation represents the compound as CC(C)C(=O)C(=O)O, providing a linear textual description of the molecular connectivity [1] [2] [7]. The International Chemical Identifier string InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) offers a standardized representation that encodes structural information including hydrogen connectivity and protonation states [1] [6] [7]. The corresponding International Chemical Identifier Key QHKABHOOEWYVLI-UHFFFAOYSA-N provides a compressed hash representation suitable for database searches and structural comparisons [1] [2] [7].

| Identifier Type | Value | Source |

|---|---|---|

| SMILES | CC(C)C(=O)C(=O)O | PubChem, Multiple databases [1] [2] |

| InChI | InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | PubChem, ChemicalBook [1] [6] |

| InChI Key | QHKABHOOEWYVLI-UHFFFAOYSA-N | PubChem, Multiple databases [1] [2] |

| SMILES (Canonical) | CC(C)C(=O)C(O)=O | PubChem [1] |

| MDL Number | MFCD00040427 | SynQuest Labs, ChemicalBook [5] [6] |

Laboratory synthesis of 3-methyl-2-oxobutanoic acid employs several established methodologies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. The most prominent approaches include transamination reactions, oxidative transformations, and enzymatic conversions.

Transamination-Based Synthesis represents the most biologically relevant synthetic route, leveraging the reversible conversion of L-valine to the corresponding α-keto acid [1]. This process utilizes branched-chain amino acid transaminases, particularly those with specificity for valine metabolism [2]. The reaction proceeds optimally under pH conditions ranging from 7.5 to 8.0, requiring the presence of suitable α-keto acid acceptors such as pyruvate or α-ketoglutarate [1] [2]. Kinetic studies demonstrate that this enzymatic approach achieves conversion yields of 80-95% under controlled laboratory conditions [3] [1].

Oxidative Synthetic Methodologies provide an alternative approach through the controlled oxidation of 3-methyl-2-hydroxybutanoic acid precursors. The most effective protocols employ palladium-based catalytic systems in combination with bismuth compounds as co-catalysts [4]. These reactions proceed in basic aqueous media at elevated temperatures, typically 95°C, utilizing molecular oxygen as the terminal oxidant [4]. The reaction mechanism involves the formation of palladium-substrate complexes, followed by oxygen insertion and subsequent product release [4]. This methodology demonstrates excellent selectivity with yields approaching 90% of theoretical values [4].

Chemical Oxidation Routes utilizing conventional oxidizing agents have been documented, though these approaches generally suffer from lower selectivity and environmental concerns . Potassium permanganate and chromium trioxide have been employed as oxidizing agents, though these methods typically require more stringent purification procedures . The oxidation conditions must be carefully controlled to prevent over-oxidation and formation of unwanted byproducts .

Industrial Production Technologies

Industrial-scale production of 3-methyl-2-oxobutanoic acid necessitates robust, economically viable processes that can accommodate large-volume requirements while maintaining product quality and minimizing environmental impact. Current industrial methodologies focus on continuous flow processes and optimized catalytic systems.

Continuous Flow Oxidation Systems represent the current state-of-the-art for industrial production [4]. These systems employ fixed-bed reactors containing supported palladium catalysts with bismuth promoters [4]. The process operates under mild conditions with continuous oxygen feed, allowing for precise control of reaction parameters and consistent product quality [4]. Industrial reactors typically operate at temperatures between 60°C and the boiling point of the reaction mixture, with pressure ranges from 0.5 to 5 bar [4]. The continuous nature of these processes enables higher space-time yields and improved economic efficiency [4].

Catalyst System Optimization in industrial settings focuses on maximizing catalyst lifetime and activity [4]. Supported palladium catalysts on various matrices including activated carbon, silica gel, and aluminum oxides have been evaluated [4]. The incorporation of bismuth compounds as promoters significantly enhances catalytic activity and selectivity [4]. Industrial catalyst formulations typically contain 1-10% palladium by weight with bismuth loading optimized for specific reaction conditions [4].

Process Integration and Recovery systems in industrial production incorporate sophisticated separation and purification technologies [4]. The product recovery typically involves multi-stage extraction procedures using organic solvents such as diethyl ether or methyl isobutyl ketone [4]. Advanced distillation systems operating under reduced pressure enable efficient separation while minimizing thermal degradation [4]. The integrated approach allows for catalyst recovery and recycling, improving overall process economics [4].

Enzymatic Synthesis Pathways

Enzymatic synthesis pathways for 3-methyl-2-oxobutanoic acid leverage the specificity and mild reaction conditions inherent to biological catalysts. These approaches are particularly valuable for producing enantiomerically pure products and operating under environmentally benign conditions.

Branched-Chain Amino Acid Transaminase Systems represent the primary enzymatic route for 3-methyl-2-oxobutanoic acid synthesis [2]. These enzymes catalyze the reversible transfer of amino groups between L-valine and appropriate α-keto acid acceptors [2]. The enzyme systems demonstrate broad substrate specificity, accommodating various branched-chain amino acids while maintaining high selectivity for the desired products [2]. Optimal enzyme activity occurs at pH values between 7.5 and 8.0, with temperature optima typically ranging from 25°C to 37°C [2].

Dehydrogenase-Catalyzed Transformations provide an alternative enzymatic approach utilizing leucine dehydrogenases and related enzymes [3]. These systems employ nicotinamide cofactors (NADH/NAD+) to facilitate the reversible oxidation of amino acids to their corresponding α-keto derivatives [3]. The dehydrogenase systems offer advantages in terms of cofactor regeneration and process integration [3]. Studies demonstrate that these enzyme systems can achieve complete conversion under optimized substrate ratios and reaction conditions [3].

Multi-Enzyme Cascade Systems represent advanced enzymatic approaches that couple multiple enzymatic transformations in a single reaction vessel [6]. The branched-chain keto acid decarboxylase from Lactococcus lactis has been characterized for its ability to process 3-methyl-2-oxobutanoic acid derivatives [6]. This enzyme system utilizes thiamine diphosphate as a cofactor and demonstrates broad substrate specificity [6]. The cascade approach enables the synthesis of diverse products from common precursors while maintaining high selectivity [6].

Immobilized Enzyme Systems offer advantages for industrial enzymatic synthesis by enabling enzyme recovery and reuse [6]. Advanced immobilization strategies include covalent attachment to solid supports and encapsulation in polymeric matrices [6]. These systems demonstrate enhanced stability under process conditions and enable continuous operation [6]. The immobilized enzyme approach facilitates process intensification and reduces overall production costs [6].

Green Chemistry Approaches

Green chemistry methodologies for 3-methyl-2-oxobutanoic acid synthesis emphasize waste reduction, energy efficiency, and the use of benign solvents and reagents. These approaches align with sustainability principles while maintaining synthetic efficiency.

Solvent-Free Synthetic Methods eliminate the use of organic solvents through the development of solid-state reactions and neat reaction conditions [7]. These approaches significantly reduce waste generation and simplify product isolation procedures [7]. Mechanochemical synthesis techniques using ball milling or other mechanical activation methods have shown promise for certain transformations [7]. The solvent-free approaches typically require optimization of reaction conditions including temperature, pressure, and reaction time [7].

Atom Economy Optimization focuses on maximizing the incorporation of starting materials into the final product [7]. This principle guides the selection of synthetic routes that minimize byproduct formation and waste generation [7]. The oxidative synthesis routes using molecular oxygen as the terminal oxidant exemplify high atom economy approaches [4]. These methodologies avoid the use of stoichiometric oxidizing agents that generate significant waste streams [7].

Renewable Feedstock Utilization explores the use of biomass-derived starting materials for 3-methyl-2-oxobutanoic acid synthesis [7]. Fermentation-based approaches using engineered microorganisms can convert renewable substrates such as glucose or other carbohydrates into the desired product [7]. These biotechnological approaches offer advantages in terms of sustainability and carbon footprint reduction [7]. The integration of metabolic engineering and synthetic biology techniques enables the development of efficient bioprocesses [7].

Water-Based Synthetic Systems replace organic solvents with water or aqueous media wherever possible [4]. The palladium-catalyzed oxidation systems operate effectively in aqueous media, eliminating the need for organic co-solvents [4]. These systems demonstrate excellent environmental compatibility while maintaining high synthetic efficiency [4]. The use of water as a solvent also simplifies product isolation and purification procedures [4].

Purification and Analytical Verification Techniques

Comprehensive purification and analytical verification strategies ensure the quality and purity of 3-methyl-2-oxobutanoic acid for various applications. These methodologies encompass both preparative separation techniques and analytical characterization methods.

Crystallization and Recrystallization Methods provide highly effective purification approaches for 3-methyl-2-oxobutanoic acid and its derivatives [8]. The sodium salt form exhibits excellent crystallization properties from aqueous and mixed solvent systems [8]. Recrystallization from ethanol-water mixtures enables the achievement of purities exceeding 98% [8]. The crystallization process involves controlled cooling and seeding techniques to optimize crystal formation and purity [8]. The melting point of the purified sodium salt ranges from 227°C to 231°C, serving as an important purity indicator [8].

Chromatographic Separation Techniques offer versatile approaches for both analytical and preparative applications [9]. High-performance liquid chromatography (HPLC) systems utilizing reverse-phase columns enable efficient separation and purity analysis [9]. The chromatographic conditions typically employ acetonitrile-water mobile phases with phosphoric acid modifiers [9]. For mass spectrometry-compatible applications, formic acid replaces phosphoric acid to ensure compatibility [9]. Column chromatography using silica gel with gradient elution systems achieves purities of 98-99% [9].

Extraction and Isolation Procedures utilize selective solvent systems to achieve effective product recovery [4]. Liquid-liquid extraction with organic solvents such as diethyl ether and methyl isobutyl ketone provides efficient separation from aqueous reaction mixtures [4]. The extraction procedures can be optimized through pH adjustment to enhance selectivity [4]. Multi-stage extraction systems enable the achievement of high recovery yields while maintaining product purity [4].

Analytical Characterization Methods encompass a comprehensive suite of techniques for structure confirmation and purity determination [10]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization, with characteristic chemical shifts for the methyl groups and carbonyl functionalities [11]. Infrared spectroscopy confirms the presence of key functional groups, with carbonyl stretching frequencies around 1700 cm⁻¹ and hydroxyl stretching around 3400 cm⁻¹ [10]. Mass spectrometry techniques enable molecular weight confirmation and fragmentation pattern analysis [12].

Quantitative Analysis Protocols ensure accurate determination of product concentration and purity [8]. Titration methods using perchloric acid provide reliable quantification for the sodium salt form [8]. Gas chromatography-mass spectrometry (GC-MS) enables sensitive detection and quantification in complex matrices [12]. High-performance liquid chromatography with UV detection offers routine analytical capabilities for quality control applications [9]. Differential pulse polarography provides an alternative electrochemical approach for quantitative analysis in aqueous solutions [4].

Physical Description

Pale yellow liquid; fruity aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

51828-94-5 (calcium salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

Wikipedia

3-methyl-2-oxobutanoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig

Gabriella A M Ten Have, Lisa Jansen, Marieke G Schooneman, Marielle P K J Engelen, Nicolaas E P DeutzPMID: 33522397 DOI: 10.1152/ajpendo.00384.2020

Abstract

Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. However, their (inter)organ kinetics remain unclear. Therefore, branched-chain amino acids (BCAA) [leucine (Leu), valine (Val), isoleucine (Ile)], BCKA [α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), 2-oxoisovalerate (KIV)], and HMB across organ net fluxes were measured. In multi-catheterized pigs (= 12, ±25 kg), net fluxes across liver, portal drained viscera (PDV), kidney, and hindquarter (HQ, muscle compartment) were measured before and 4 h after bolus feeding of a complete meal (30% daily intake) in conscious state. Arterial and venous plasma were collected and concentrations were measured by LC- or GC-MS/MS. Data are expressed as mean [95% CI] and significance (

< 0.05) from zero by the Wilcoxon Signed Rank Test. In the

state (in nmol/kg body wt/min), the kidney takes up HMB (3.2[1.3,5.0]) . BCKA is taken up by PDV (144[13,216]) but no release by other organs. In the

state, the total net fluxes over 4 h (in µmol/kg body wt/4 h) showed a release of all BCKA by HQ (46.2[34.2,58.2]), KIC by the PDV (12.3[7.0,17.6]), and KIV by the kidney (10.0[2.3,178]). HMB was released by the liver (0.76[0.49,1.0]). All BCKA were taken up by the liver (200[133,268]). Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.

Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.

Mitochondrial Compartmentalization Confers Specificity to the 2-Ketoacid Recursive Pathway: Increasing Isopentanol Production in

Sarah K Hammer, Yanfei Zhang, José L AvalosPMID: 32049515 DOI: 10.1021/acssynbio.9b00420

Abstract

Recursive elongation pathways produce compounds of increasing carbon-chain length with each iterative cycle. Of particular interest are 2-ketoacids derived from recursive elongation, which serve as precursors to a valuable class of advanced biofuels known as branched-chain higher alcohols (BCHAs). Protein engineering has been used to increase the number of iterative elongation cycles completed, yet specific production of longer-chain 2-ketoacids remains difficult to achieve. Here, we show that mitochondrial compartmentalization is an effective strategy to increase specificity of recursive pathways to favor longer-chain products. Using 2-ketoacid elongation as a proof of concept, we show that overexpression of the three elongation enzymes-,

, and

-in mitochondria of an isobutanol production strain results in a 2.3-fold increase in the isopentanol to isobutanol product ratio relative to overexpressing the same elongation enzymes in the cytosol, and a 31-fold increase relative to wild-type enzyme expression. Reducing the loss of intermediates allows us to further boost isopentanol production to 1.24 ± 0.06 g/L of isopentanol. In this strain, isopentanol accounts for 86% of the total BCHAs produced, while achieving the highest isopentanol titer reported for

. Localizing the elongation enzymes in mitochondria enables the development of strains in which isopentanol constitutes as much as 93% of BCHA production. This work establishes mitochondrial compartmentalization as a new approach to favor high titers and product specificities of larger products from recursive pathways.

Attempts to develop an enzyme converting DHIV to KIV

Kenji Oki, Frederick S Lee, Stephen L MayoPMID: 31872250 DOI: 10.1093/protein/gzz042

Abstract

Dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of R-2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV) using an Fe-S cluster as a cofactor, which is sensitive to oxidation and expensive to synthesize. In contrast, sugar acid dehydratases catalyze the same chemical reactions using a magnesium ion. Here, we attempted to substitute the high-cost DHAD with a cost-efficient engineered sugar acid dehydratase using computational protein design (CPD). First, we tried without success to modify the binding pocket of a sugar acid dehydratase to accommodate the smaller, more hydrophobic DHIV. Then, we used a chemically activated substrate analog to react with sugar acid dehydratases or other enolase superfamily enzymes. Mandelate racemase from Pseudomonas putida (PpManR) and the putative sugar acid dehydratase from Salmonella typhimurium (StPutD) showed beta-elimination activity towards chlorolactate (CLD). CPD combined with medium-throughput selection improved the PpManR kcat/KM for CLD by four-fold. However, these enzyme variants did not show dehydration activity towards DHIV. Lastly, assuming phosphorylation could also be a good activation mechanism, we found that mevalonate-3-kinase (M3K) from Picrophilus torridus (PtM3K) exhibited adenosine triphosphate (ATP) hydrolysis activity when mixed with DHIV, indicating phosphorylation activity towards DHIV. Engineering PpManR or StPutD to accept 3-phospho-DHIV as a substrate was performed, but no variants with the desired activity were obtained.Engineering D-Lactate Dehydrogenase from Pediococcus acidilactici for Improved Activity on 2-Hydroxy Acids with Bulky C

Hoe-Suk Lee, Jisu Park, Young Je Yoo, Young Joo YeonPMID: 31190286 DOI: 10.1007/s12010-019-03053-7

Abstract

Engineering D-lactic acid dehydrogenases for higher activity on various 2-oxo acids is important for the synthesis of 2-hydroxy acids that can be utilized in a wide range of industrial fields including the production of biopolymers, pharmaceuticals, and cosmetic compounds. Although there are many D-lactate dehydrogenases (D-LDH) available from a diverse range of sources, there is a lack of biocatalysts with high activities for 2-oxo acids with large functional group at C. In this study, the D-LDH from Pediococcus acidilactici was rationally designed and further engineered by controlling the intermolecular interactions between substrates and the surrounding residues via analysis of the active site structure of D-LDH. As a result, Y51L mutant with the catalytic efficiency on phenylpyruvate of 2200 s

mM

and Y51F mutant on 2-oxobutryate and 3-methyl-2-oxobutyrate of 37.2 and 23.2 s

mM

were found, which were 138-, 8.5-, and 26-fold increases than the wild type on the substrates, respectively. Structural analysis revealed that the distance and the nature of the interactions between the side chain of residue 51 and the substrate C

substituent group significantly affected the kinetic parameters. Bioconversion of phenyllactate as a practical example of production of the 2-hydroxy acids was investigated, and the Y51F mutant presented the highest productivity in in vitro conversion of D-PLA.

Urinary Excretion of 2-Oxo Acids Is Greater in Rats with Streptozotocin-Induced Diabetes

Katsumi ShibataPMID: 30175794 DOI: 10.3177/jnsv.64.292

Abstract

2-Oxo acids derived from amino acids, glucose, and fatty acids are key intermediates in energy production. During diabetes, energy production is known to be lower than in healthy individuals. However, it was unknown whether the production of 2-oxo acids is impacted by diabetes. In the present study, I compared the quantities of 2-oxo acids (pyruvic acid, oxaloacetic acid, 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid) excreted in the urine of normoglycemic control rats and rats with streptozotocin-induced diabetes, which reflect the quantities of unused 2-oxo acids in the body. Greater urinary excretion of unused 2-oxo acids thus implies an impairment in energy production. The respective quantities of urinary pyruvic acid + oxaloacetic acid (measured together), 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid in the diabetic rats were 2.0- (p<0.0001), 2.5- (p<0.0001), 1.5- (p=0.008), 7.6- (p<0.0001), 6.1- (p<0.0001), and 2.1-fold (p<0.0001) greater than in the control rats per 1 g food intake. Thus, the biggest differences were observed in 2-oxoisovaleric acid (a catabolite of valine) and 2-oxo-3-methylvaleric acid (a catabolite of isoleucine). These findings indicate that energy production in the body is suppressed under diabetic conditions.Accessing Methyl Groups in Proteins via

Sam Asami, Bernd ReifPMID: 31685894 DOI: 10.1038/s41598-019-52383-3

Abstract

We recently introduced RAP (reduced adjoining protonation) labelling as an easy to implement and cost-effective strategy to yield selectively methyl protonated protein samples. We show here that even though the amount of HO employed in the bacterial growth medium is rather low, the intensities obtained in MAS solid-state NMR

H,

C correlation spectra are comparable to spectra obtained for samples in which α-ketoisovalerate was employed as precursor. In addition to correlations for Leu and Val residues, RAP labelled samples yield also resonances for all methyl containing side chains. The labelling scheme has been employed to quantify order parameters, together with the respective asymmetry parameters. We obtain a very good correlation between the order parameters measured using a GlcRAP (glucose carbon source) and a α-ketoisovalerate labelled sample. The labelling scheme holds the potential to be very useful for the collection of long-range distance restraints among side chain atoms. Experiments are demonstrated using RAP and α-ketoisovalerate labelled samples of the α-spectrin SH3 domain, and are applied to fibrils formed from the Alzheimer's disease Aβ

peptide.

Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids

Project Nshimiyimana, Long Liu, Guocheng DuPMID: 30876377 DOI: 10.1080/21655979.2019.1595990

Abstract

α-keto acids are organic compounds that contain an acid group and a ketone group. L-amino acid deaminases are enzymes that catalyze the oxidative deamination of amino acids for the formation of their corresponding α-keto acids and ammonia. α-keto acids are synthesized industrially via chemical processes that are costly and use harsh chemicals. The use of the directed evolution technique, followed by the screening and selection of desirable variants, to evolve enzymes has proven to be an effective way to engineer enzymes with improved performance. This review presents recent studies in which the directed evolution technique was used to evolve enzymes, with an emphasis on L-amino acid deaminases for the whole-cell biocatalysts production of α-keto acids from their corresponding L-amino acids. We discuss and highlight recent cases where the engineered L-amino acid deaminases resulted in an improved production yield of phenylpyruvic acid, α-ketoisocaproate, α-ketoisovaleric acid, α-ketoglutaric acid, α-keto-γ-methylthiobutyric acid, and pyruvate.Engineered microbial biofuel production and recovery under supercritical carbon dioxide

Jason T Boock, Adam J E Freedman, Geoffrey A Tompsett, Sarah K Muse, Audrey J Allen, Luke A Jackson, Bernardo Castro-Dominguez, Michael T Timko, Kristala L J Prather, Janelle R ThompsonPMID: 30718495 DOI: 10.1038/s41467-019-08486-6

Abstract

Culture contamination, end-product toxicity, and energy efficient product recovery are long-standing bioprocess challenges. To solve these problems, we propose a high-pressure fermentation strategy, coupled with in situ extraction using the abundant and renewable solvent supercritical carbon dioxide (scCO), which is also known for its broad microbial lethality. Towards this goal, we report the domestication and engineering of a scCO

-tolerant strain of Bacillus megaterium, previously isolated from formation waters from the McElmo Dome CO

field, to produce branched alcohols that have potential use as biofuels. After establishing induced-expression under scCO

, isobutanol production from 2-ketoisovalerate is observed with greater than 40% yield with co-produced isopentanol. Finally, we present a process model to compare the energy required for our process to other in situ extraction methods, such as gas stripping, finding scCO

extraction to be potentially competitive, if not superior.

Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart

Jacquelyn M Walejko, Bridgette A Christopher, Scott B Crown, Guo-Fang Zhang, Adrian Pickar-Oliver, Takeshi Yoneshiro, Matthew W Foster, Stephani Page, Stephan van Vliet, Olga Ilkayeva, Michael J Muehlbauer, Matthew W Carson, Joseph T Brozinick, Craig D Hammond, Ruth E Gimeno, M Arthur Moseley, Shingo Kajimura, Charles A Gersbach, Christopher B Newgard, Phillip J White, Robert W McGarrahPMID: 33723250 DOI: 10.1038/s41467-021-21962-2

Abstract

Branched-chain amino acids (BCAA) and their cognate α-ketoacids (BCKA) are elevated in an array of cardiometabolic diseases. Here we demonstrate that the major metabolic fate of uniformly-C-labeled α-ketoisovalerate ([U-

C]KIV) in the heart is reamination to valine. Activation of cardiac branched-chain α-ketoacid dehydrogenase (BCKDH) by treatment with the BCKDH kinase inhibitor, BT2, does not impede the strong flux of [U-

C]KIV to valine. Sequestration of BCAA and BCKA away from mitochondrial oxidation is likely due to low levels of expression of the mitochondrial BCAA transporter SLC25A44 in the heart, as its overexpression significantly lowers accumulation of [

C]-labeled valine from [U-

C]KIV. Finally, exposure of perfused hearts to levels of BCKA found in obese rats increases phosphorylation of the translational repressor 4E-BP1 as well as multiple proteins in the MEK-ERK pathway, leading to a doubling of total protein synthesis. These data suggest that elevated BCKA levels found in obesity may contribute to pathologic cardiac hypertrophy via chronic activation of protein synthesis.